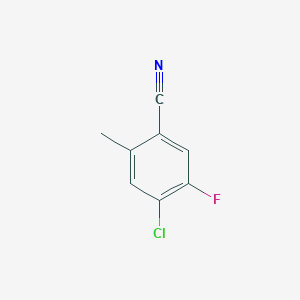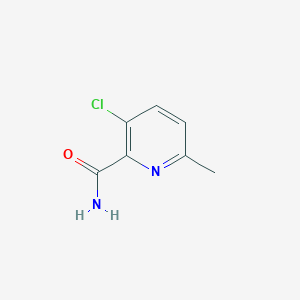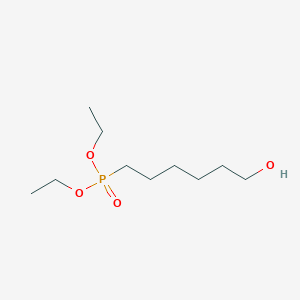
Diethyl (6-Hydroxyhexyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24450216 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
The preparation of MFCD24450216 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. Industrial production methods for MFCD24450216 are designed to ensure high yield and purity, making the process efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
MFCD24450216 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD24450216 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, MFCD24450216 is being investigated for its therapeutic potential in treating certain diseases. Additionally, the compound has industrial applications, including its use in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of MFCD24450216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
MFCD24450216 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or similar chemical properties. By comparing MFCD24450216 with these compounds, researchers can better understand its distinct characteristics and potential advantages in various applications.
Conclusion
MFCD24450216 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its mechanism of action and comparing it with similar compounds, scientists can further explore its potential and develop new applications for this intriguing chemical compound.
Propiedades
Fórmula molecular |
C10H23O4P |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
6-diethoxyphosphorylhexan-1-ol |
InChI |
InChI=1S/C10H23O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Clave InChI |
DEEGUCPKUWITSA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCCCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
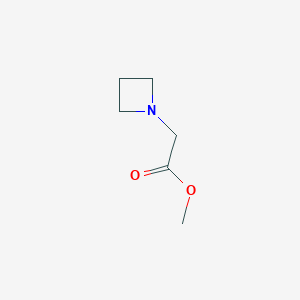
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)


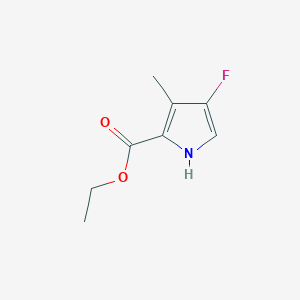
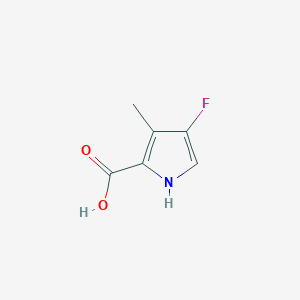
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
